4-Methylcyclohexane-1-sulfonyl fluoride
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Overview
Description
4-Methylcyclohexane-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by the presence of a sulfonyl fluoride group attached to a 4-methylcyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexane-1-sulfonyl fluoride typically involves the reaction of 4-methylcyclohexane with sulfuryl fluoride (SO2F2) under controlled conditions. The process can be facilitated by the presence of a catalyst, such as a phase transfer catalyst, to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs a one-pot synthesis approach. This method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohexane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Phase transfer catalysts and other specific catalysts can be used to facilitate these reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and other functionalized derivatives .
Scientific Research Applications
4-Methylcyclohexane-1-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: It is used as a building block for the synthesis of complex molecules and functionalized materials.
Medicinal Chemistry: The compound is explored for its potential as a covalent inhibitor in drug discovery.
Materials Science: It is utilized in the development of durable and functionalized materials through sulfur (VI) fluoride exchange (SuFEx) click chemistry.
Chemical Biology: The compound serves as a reactive probe for studying protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-Methylcyclohexane-1-sulfonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can covalently modify specific amino acid residues in proteins, such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
4-Methylcyclohexanesulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Cyclohexane-1-sulfonyl Fluoride: Lacks the methyl group at the 4-position, making it less sterically hindered.
Uniqueness: 4-Methylcyclohexane-1-sulfonyl fluoride is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the methyl group at the 4-position provides steric hindrance, affecting the compound’s interactions with nucleophiles and other reagents .
Properties
CAS No. |
2138252-61-4 |
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Molecular Formula |
C7H13FO2S |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-methylcyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C7H13FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
LCKZFOWVSUKAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)S(=O)(=O)F |
Origin of Product |
United States |
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